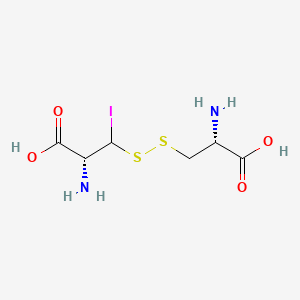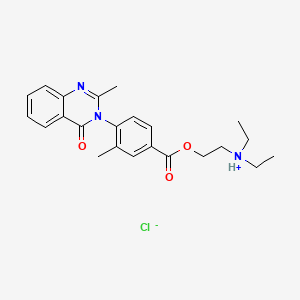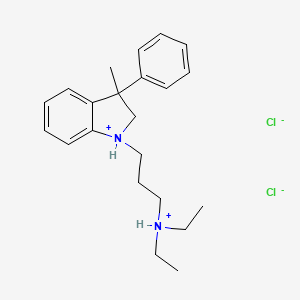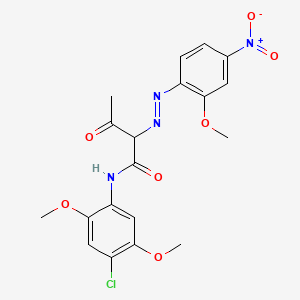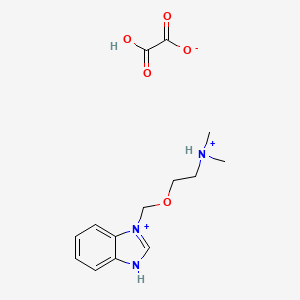
2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate is a complex organic compound with a unique structure that combines benzimidazole and azanium moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate typically involves multiple steps, starting with the preparation of benzimidazole derivatives. The key steps include:
Formation of Benzimidazole Core: This is achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using appropriate alkylating agents to introduce the 1-ylmethoxy group.
Quaternization: The resulting intermediate is quaternized with dimethyl sulfate or similar reagents to form the dimethylazanium moiety.
Coupling with Glyoxylate: Finally, the compound is coupled with glyoxylate to introduce the 2-hydroxy-2-oxoacetate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole compounds .
Scientific Research Applications
2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The azanium group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with similar core structure but lacking the additional functional groups.
Imidazole: Another related compound with a similar ring structure but different functional groups.
Quaternary Ammonium Compounds: Compounds with similar azanium moieties but different core structures.
Uniqueness
2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate is unique due to its combination of benzimidazole and azanium moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H20N3O5+ |
|---|---|
Molecular Weight |
310.33 g/mol |
IUPAC Name |
2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C12H17N3O.C2H2O4/c1-14(2)7-8-16-10-15-9-13-11-5-3-4-6-12(11)15;3-1(4)2(5)6/h3-6,9H,7-8,10H2,1-2H3;(H,3,4)(H,5,6)/p+1 |
InChI Key |
ZOAQOAHERQIXNP-UHFFFAOYSA-O |
Canonical SMILES |
C[NH+](C)CCOC[N+]1=CNC2=CC=CC=C21.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide](/img/structure/B13746166.png)
